

1-(2-Fluoroethyl)piperazine dihydrochloride safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Fluoroethyl)piperazine dihydrochloride

Cat. No.: B1444584

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **1-(2-Fluoroethyl)piperazine Dihydrochloride**

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for **1-(2-Fluoroethyl)piperazine dihydrochloride**. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a culture of intrinsic safety and scientific integrity within the laboratory.

Introduction: The Piperazine Moiety in Modern Drug Discovery

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.^[1] Their prevalence is due to their favorable physicochemical properties and versatile synthetic utility.^[1] **1-(2-Fluoroethyl)piperazine dihydrochloride** (CAS: 1089279-64-0) is a valuable building block in this class. The introduction of a fluoroethyl group can modulate a molecule's metabolic stability and binding affinity, making it a key component in the synthesis of novel therapeutic agents. However, like many reactive chemical intermediates, its handling demands a thorough understanding of its potential hazards and the implementation of robust safety measures. This guide serves as a technical resource for its safe utilization in a research and development setting.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in a sound risk assessment. **1-(2-Fluoroethyl)piperazine dihydrochloride** is a solid, often appearing as a colorless or white crystalline powder.^[2] As a dihydrochloride salt, it is expected to be soluble in water.^[3]

Property	Data	Source(s)
CAS Number	1089279-64-0	[2][4][5]
Molecular Formula	C ₆ H ₁₅ Cl ₂ FN ₂	[2]
Molecular Weight	205.10 g/mol	[2]
Appearance	Colourless to white solid	[2]
Storage Temperature	Room Temperature, under inert atmosphere	[2][6]
SMILES	FCCN1CCNCC1.Cl.Cl	[4]

The recommendation to store this compound under an inert atmosphere suggests it may be hygroscopic, a common characteristic of hydrochloride salts.^{[7][8]} Absorbed moisture can lead to degradation and inconsistencies in experimental results.

Section 2: Hazard Identification and Toxicological Profile

While a complete, peer-reviewed toxicological profile for **1-(2-Fluoroethyl)piperazine dihydrochloride** is not readily available, a conservative safety approach requires examining the hazards associated with its parent structure, piperazine, and related analogs. This practice, known as "read-across," is a cornerstone of chemical safety assessment for data-poor substances.

The piperazine scaffold itself is classified as hazardous, causing severe skin burns and eye damage.^[9] It is also a known respiratory sensitizer and is suspected of damaging fertility or the

unborn child.[\[9\]](#) The hazards of various piperazine derivatives and related chloro- and fluoro-alkylamines are summarized below.

Hazard Category	Description of Potential Effects	Representative Source(s)
Acute Oral Toxicity	May be harmful or toxic if swallowed. Ingestion can cause burns to the digestive tract. [7][10]	[7] [10] [11]
Skin Corrosion/Irritation	Causes skin irritation and possible chemical burns upon direct contact. [7][9][10]	[3] [7] [9] [11]
Serious Eye Damage	Corrosive to the eyes; contact can cause severe damage, potentially leading to blindness. [7][10]	[3] [7] [9] [11]
Respiratory Irritation	Dusts and vapors are irritating to the mucous membranes and upper respiratory tract. [3][7][10][11]	[3] [7] [10] [11]
Reproductive Toxicity	The parent compound, piperazine, is suspected of damaging fertility or the unborn child (Category 2). [9]	[9]
Mutagenicity	Some related chloro-alkylamine derivatives are suspected of causing genetic defects. [7]	[7]

Causality Insight: The dihydrochloride salt form means the compound can react with bases to liberate the free amine. Furthermore, upon heating or combustion, it can decompose to release toxic and corrosive fumes, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[\[3\]\[7\]](#)

Section 3: Risk Assessment and Mitigation: The Hierarchy of Controls

A self-validating safety protocol is built upon a proactive risk assessment. The "Hierarchy of Controls" is an authoritative framework that prioritizes safety measures from most to least effective.

[Click to download full resolution via product page](#)

Hierarchy of Controls for Risk Mitigation.

For **1-(2-Fluoroethyl)piperazine dihydrochloride**, elimination or substitution is often not feasible as it is a specific required building block. Therefore, the focus must be on robust Engineering Controls, stringent Administrative Controls, and appropriate Personal Protective Equipment (PPE).

Section 4: Safe Handling and Engineering Controls

All manipulations of **1-(2-Fluoroethyl)piperazine dihydrochloride** solid or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[\[7\]](#)[\[11\]](#)

Experimental Workflow Protocol: Weighing and Dissolving the Reagent

This protocol is designed to be a self-validating system, minimizing exposure at each step.

- Preparation:
 - Ensure the chemical fume hood has a certified face velocity (typically 80-120 fpm).
 - Decontaminate the work surface within the hood.
 - Gather all necessary equipment: anti-static weigh boat, spatulas, beaker, stir bar, and chosen solvent.
 - Place a waste container for contaminated disposables inside the hood.
- Weighing:
 - Causality: The compound is a powder, creating an inhalation risk.[\[3\]](#) All weighing must be done in the hood.
 - Don the appropriate PPE (see Section 5).
 - Carefully open the main container inside the hood. Avoid creating airborne dust.
 - Using a clean spatula, transfer the desired amount of solid to the weigh boat on a tared balance.

- Securely close the main reagent bottle immediately after dispensing.
- Dissolution:
 - Place the weigh boat containing the reagent into the destination beaker.
 - Add the solvent to the beaker, rinsing the weigh boat in the process. This ensures a complete transfer and prevents residual powder from becoming airborne.
 - Add the stir bar and place the beaker on a stir plate within the hood.
- Cleanup:
 - Dispose of the weigh boat and any contaminated items (e.g., wipes) into the designated waste container inside the hood.
 - Wipe down the spatula with a dampened cloth and decontaminate the work surface.
 - Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[\[12\]](#)

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the identified hazards.[\[13\]](#)

- Hand Protection: Use compatible, chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected.[\[11\]](#)[\[14\]](#)
- Eye Protection: Wear tight-sealing safety goggles or a face shield to protect against splashes and dust.[\[7\]](#)[\[11\]](#)[\[14\]](#)
- Skin and Body Protection: A lab coat must be worn and kept fully buttoned. For larger quantities or situations with a higher risk of spills, a chemically resistant apron is recommended.[\[12\]](#)[\[13\]](#)
- Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., large-scale transfers, cleaning major spills), a NIOSH-approved respirator with an appropriate particulate filter should be used.[\[11\]](#)[\[12\]](#)

Section 6: Storage and Transportation

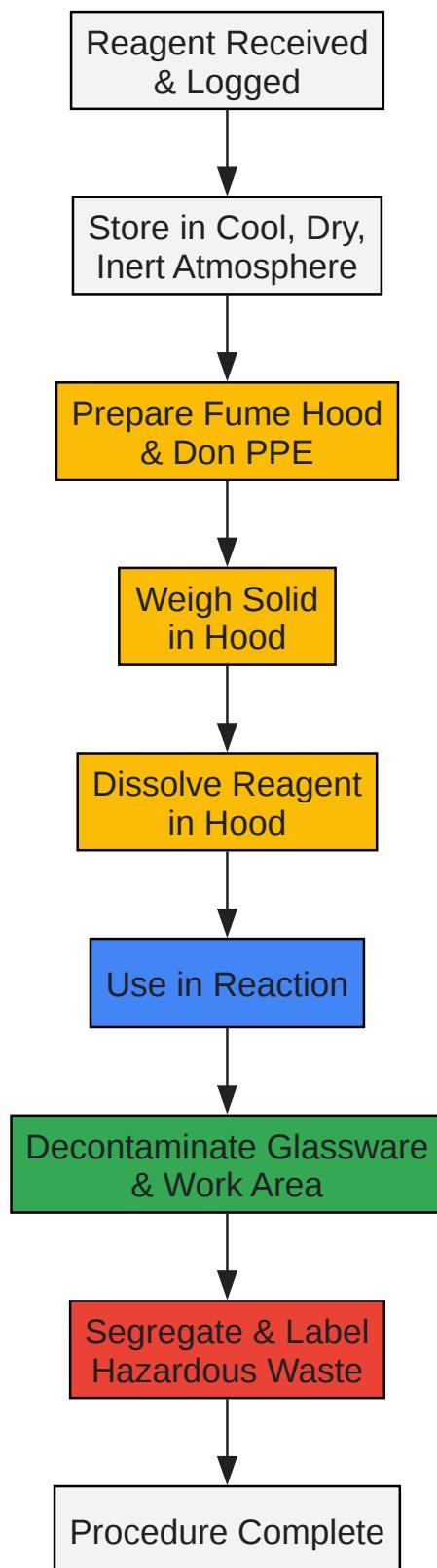
Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.

- Storage Conditions: Keep containers tightly sealed in a dry, cool, and well-ventilated area.[\[3\]](#) [\[7\]](#) The storage area should be designated for corrosive and reactive materials.
- Incompatibilities: Store away from strong oxidizing agents and bases.[\[3\]](#)[\[7\]](#) Contact with bases can generate the more volatile freebase form of the piperazine.
- Moisture and Light Sensitivity: The compound should be protected from moisture and, as a general best practice for piperazine derivatives, from light.[\[8\]](#)[\[15\]](#)
- Transportation: When transporting the chemical, ensure the container is properly labeled with the compound name and hazard warnings. The primary container should be sealed and placed within a durable, leak-proof secondary container.[\[15\]](#)

Section 7: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures:


- Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[\[11\]](#)
- Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[\[10\]](#)[\[11\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[7\]](#)[\[11\]](#)
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[\[7\]](#)[\[16\]](#)

Spill Response:

- Minor Spill (in a fume hood):
 - Alert others in the immediate area.
 - Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand).
 - Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[11][12]
 - Decontaminate the area with an appropriate solvent and then soap and water.
- Major Spill (outside a fume hood):
 - Evacuate the area immediately.
 - Alert emergency responders and inform them of the material and location.[12]
 - Prevent entry into the area until it has been decontaminated by trained personnel.

Firefighting Measures:

- Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[3][11]
- Hazards: Fire may produce toxic and corrosive gases like hydrogen chloride and nitrogen oxides.[3][7]
- Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11][14]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 1-(2-Fluoroethyl)piperazine dihydrochloride CAS#: 1089279-64-0 [m.chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 1-(2-Fluoroethyl)piperazine dihydrochloride | CAS 1089279-64-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 1-(2-Fluoroethyl)piperazine dihydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. 1-(2-Fluoroethyl)piperazine dihydrochloride [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. jwpharmlab.com [jwpharmlab.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. nj.gov [nj.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [1-(2-Fluoroethyl)piperazine dihydrochloride safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1444584#1-2-fluoroethyl-piperazine-dihydrochloride-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com